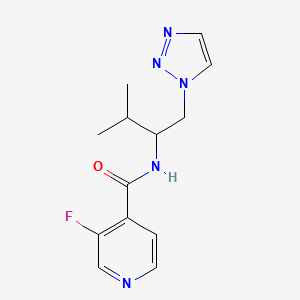

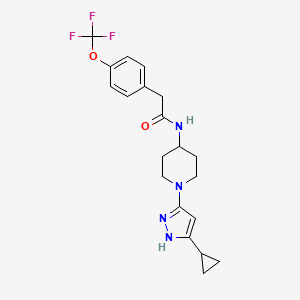

![molecular formula C22H20N4O3 B3006253 N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-66-1](/img/structure/B3006253.png)

N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of uracil or its substituted derivatives with other compounds. For instance, novel pyrimidine derivatives were synthesized by condensation with 4-(5,6-epoxypropyl)-2,3-O,O-dibenzyl-L-ascorbic acid, leading to compounds with significant antitumor activities . Another approach involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, which was obtained by condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate . These methods highlight the versatility in synthesizing pyrimidine derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The stereostructure of these compounds can be deduced from NMR spectra and confirmed by X-ray crystal structure analysis . The presence of substituents on the pyrimidine ring, such as benzyl groups, can significantly influence the compound's biological properties. The exact arrangement of these substituents is key to understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions that modify their structure and biological activity. For example, catalytic hydrogenation can cause C-benzyl bond cleavage in certain pyrimidine derivatives, leading to the formation of new compounds with different properties . These reactions are important for the development of new pharmaceuticals, as they allow for the fine-tuning of a compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxamide can affect the compound's hydrogen bonding capability and, consequently, its solubility in various solvents. The lipophilicity of these compounds, determined by their substituents, is also a critical factor in their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Applications De Recherche Scientifique

Synthesis and Chemical Diversity

N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a part of a diverse group of pyrrolo[3,2-d]pyrimidine derivatives. These compounds can be synthesized with various substituents, adding elements of molecular diversity onto the pyrimidine nitrogens. This flexibility in synthesis allows for the creation of compounds with potentially varied biological activities (Marcotte, Rombouts & Lubell, 2003).

Potential Biological Activities

The pyrrolo[3,2-d]pyrimidine scaffold, to which this compound belongs, has been explored for its potential biological activities. Compounds with this core structure have been synthesized and evaluated for various activities, including anti-inflammatory, analgesic, and antitumor effects. For instance, certain derivatives have shown high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities in preclinical studies (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Antitumor Activity

Specifically, the synthesis of pyrrolo[3,2-d]pyrimidine derivatives has been linked to the development of potent inhibitors of mammalian dihydrofolate reductase, with significant activity against certain types of carcinomas. This highlights their potential in cancer research and therapy (Grivsky, Lee, Sigel, Duch & Nichol, 1980).

Metabolic and Disposition Studies

Pyrrolo[3,2-d]pyrimidines have also been the subject of metabolic and disposition studies using techniques like 19F-NMR spectroscopy. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer & Summa, 2007).

Propriétés

IUPAC Name |

N,3-dibenzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-25-14-17(20(27)23-12-15-8-4-2-5-9-15)18-19(25)21(28)26(22(29)24-18)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHOCNISKDVQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)

![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)

![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)

![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B3006184.png)

![N-(benzo[d]thiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B3006187.png)

![(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B3006190.png)

![3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate](/img/structure/B3006192.png)